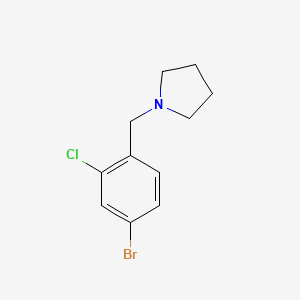![molecular formula C13H21Cl2FN2O B1531219 2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride CAS No. 1273578-05-4](/img/structure/B1531219.png)
2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride
Overview
Description
2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride, also known as FBE-PED, is a novel compound synthesized from the reaction of 4-fluorobenzaldehyde, 2-piperazineethanol, and hydrochloric acid. FBE-PED is a member of the piperazine family and is a versatile compound that has been used in various scientific research applications.
Scientific Research Applications
Analgesic Activity
Research has demonstrated that compounds structurally related to 2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride, such as dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, exhibit significant analgesic activity in experimental animals without the risk of significant morphine-like physical dependence. The analgesic potency of these compounds is notably superior to aminopyrine and approximately half that of codeine, highlighting their potential therapeutic benefits in pain management (Nakamura et al., 1979).
Synthesis and Pharmaceutical Application
The compound's structural framework has been utilized in synthesizing enantiomerically-enriched trichloromethyl-containing alcohols, which are regioselectively transformed into 1-substituted piperazinones through modified Jocic reactions. This synthetic route preserves stereochemical integrity and is crucial for creating important pharmaceutical compounds, including a known PGGTase-I inhibitor intermediate (Perryman et al., 2015).
Chiral Resolution in Synthesis
Another application is found in the synthesis of potential anti-psychotic agents, where α-(3-Chloropropyl)-4-fluorobenzenemethanol, a structural analogue, is resolved using lipase-catalyzed acetylation or hydrolysis. This process yields high optical purity of the S- and R-alcohols, which are crucial intermediates for synthesizing such agents (Hanson et al., 1994).
Antifungal Activity
A series of 1H-1,2,4-triazole alcohols bearing the N-(halobenzyl)piperazine carbodithioate moiety, structurally related to 2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride, have shown potent antifungal properties. Particularly, the N-(4-chlorobenzyl) derivative exhibited significant activity against various Candida species, with minimal toxicity, positioning it as a promising lead in antifungal drug discovery (Mahmoudi et al., 2019).
properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c14-12-3-1-11(2-4-12)10-16-7-6-15-9-13(16)5-8-17;;/h1-4,13,15,17H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSSLSBQEPXMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



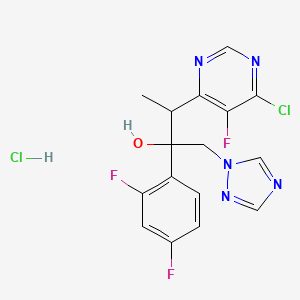
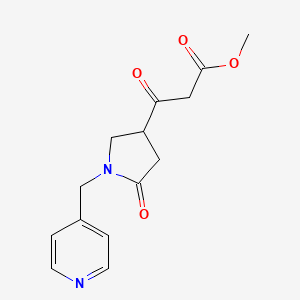
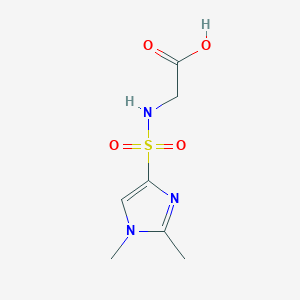
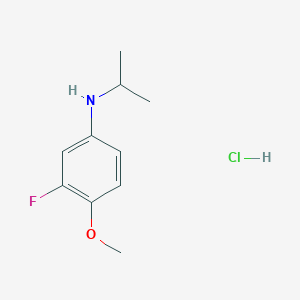
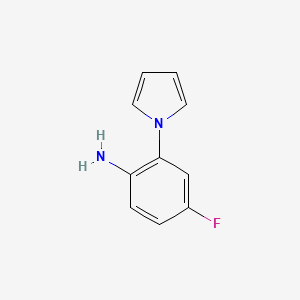

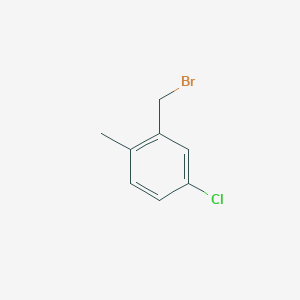
![Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1531151.png)
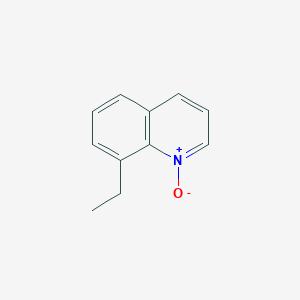

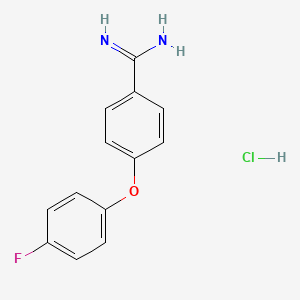
![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol](/img/structure/B1531156.png)
